![molecular formula C18H24N2O4 B2428225 Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2309310-00-5](/img/structure/B2428225.png)
Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis process involves the design of indole-based compounds based on the structures of antitubulin molecules .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to a 4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed C-N cross-coupling .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has explored the synthesis of new pyridine derivatives with potential antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) developed compounds through the condensation of acid chlorides with piperazine derivatives, demonstrating variable and modest activity against bacteria and fungi. This suggests that structurally similar compounds, such as "Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone," could be explored for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Structural and Optical Studies
Karthik et al. (2021) investigated the structural, optical, and etching studies of a synthesized compound, revealing insights into its crystal structure and thermal properties. Such research emphasizes the importance of understanding the molecular structure and properties of novel compounds, which could be relevant for "this compound" in material science or pharmaceutical applications (Karthik et al., 2021).
Antitubercular Activities
The development of compounds with antitubercular activities is crucial in combating Mycobacterium tuberculosis. Bisht et al. (2010) synthesized a series of compounds, one of which showed significant activity against drug-resistant strains of tuberculosis. This highlights the potential for structurally related compounds to be developed as new antitubercular agents (Bisht et al., 2010).
Chemical Plant Defense Mechanisms
Frey et al. (1997) detailed the role of cyclic hydroxamic acids in the defense mechanisms of grasses against pests and pathogens. The biosynthesis pathway involves several genes, highlighting the complex interactions between chemical compounds and biological systems. Research into similar compounds could provide insights into developing new agrochemicals or studying plant defense mechanisms (Frey et al., 1997).
Wirkmechanismus
The compound has shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-22-15-6-9-20(11-15)14-4-7-19(8-5-14)18(21)13-2-3-16-17(10-13)24-12-23-16/h2-3,10,14-15H,4-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCGBWLGFRRFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

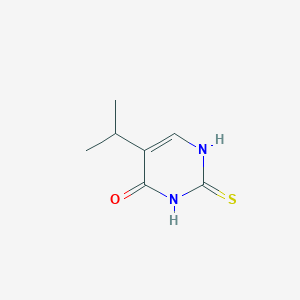
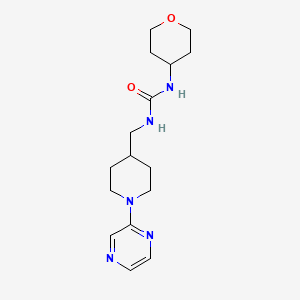
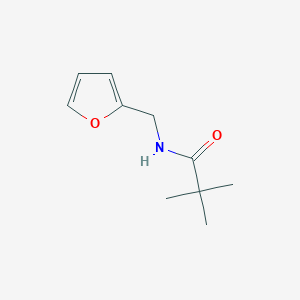
![N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2428146.png)
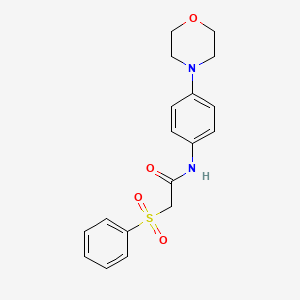
![1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428148.png)
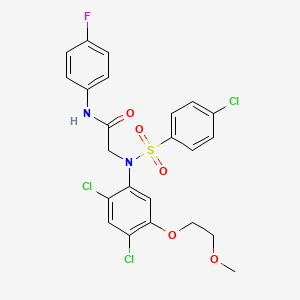
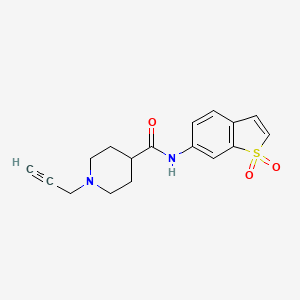

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,1-dioxothiazinan-2-yl)ethanone;hydrochloride](/img/structure/B2428158.png)
![2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2428159.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2428162.png)

![N-[4-[1-(2-Chloropropanoylamino)ethyl]phenyl]pyridine-4-carboxamide](/img/structure/B2428165.png)